molecular formula C8H11NO2 B8458403 (1-(Cyanomethyl)cyclopropyl)methyl acetate

(1-(Cyanomethyl)cyclopropyl)methyl acetate

Cat. No. B8458403
M. Wt: 153.18 g/mol
InChI Key: HRAHGWMJOHYHQZ-UHFFFAOYSA-N
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Patent
US07271268B1

Procedure details

A 12 L 4-neck round bottle flask was equipped with mechanical stirrer, a thermometer, a condenser, a nitrogen inlet and an additional funnel. To the flask was charged 1335 mL of and 667 g of potassium cyanide and kept stirring to complete dissolution. 1417 g of DMF and 1417 g of crude [1-(bromomethyl)cyclopropyl]methyl acetate were added from the addition funnel over 30 min. When the addition was complete, the reaction mixture was heated to 80° C. with stirring about 1 hour. The resulting mixture was cooled to about 20˜25° C. 3500 mL of water and 3500 mL of toluene were added to the reaction mixture with stirring over 30 min. The layers were separated and the aqueous layer was back extracted with 3500 mL of toluene. Combined the organic layer and then concentrated to obtain 1253 g dark brown liquid.
Quantity
667 g
Type
reactant
Reaction Step One
Name
Quantity
1417 g
Type
reactant
Reaction Step Two
Quantity
1417 g
Type
reactant
Reaction Step Two
Name
Quantity
3500 mL
Type
reactant
Reaction Step Three
Quantity
3500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C-]#N.[K+].[CH3:4][N:5](C=O)C.[C:9]([O:12][CH2:13][C:14]1([CH2:17]Br)[CH2:16][CH2:15]1)(=[O:11])[CH3:10].O>C1(C)C=CC=CC=1>[C:9]([O:12][CH2:13][C:14]1([CH2:17][C:4]#[N:5])[CH2:16][CH2:15]1)(=[O:11])[CH3:10] |f:0.1|

Inputs

Step One
Name
Quantity
667 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Two
Name
Quantity
1417 g
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
1417 g
Type
reactant
Smiles
C(C)(=O)OCC1(CC1)CBr
Step Three
Name
Quantity
3500 mL
Type
reactant
Smiles
O
Name
Quantity
3500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
kept stirring to complete dissolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 12 L 4-neck round bottle flask was equipped with mechanical stirrer
ADDITION
Type
ADDITION
Details
When the addition
STIRRING
Type
STIRRING
Details
with stirring about 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled to about 20˜25° C
STIRRING
Type
STIRRING
Details
with stirring over 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was back extracted with 3500 mL of toluene
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC1(CC1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 1253 g
YIELD: CALCULATEDPERCENTYIELD 119.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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